molecular formula C7H16O2Si B097289 Trimethylsilyl isobutyrate CAS No. 16883-61-7

Trimethylsilyl isobutyrate

Cat. No. B097289
CAS RN: 16883-61-7
M. Wt: 160.29 g/mol
InChI Key: IHTVTNNAFDOJBO-UHFFFAOYSA-N
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Description

Trimethylsilyl isobutyrate is a laboratory chemical . It is a derivative of isobutyric acid, where a trimethylsilyl group is attached to the oxygen atom of the carboxyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .


Synthesis Analysis

Trimethylsilyl esters of P (III) acids were synthesized in high yields (89–94%) by the reaction of hydrophosphoryl compounds with hexamethyldisilazane at 20°C in the presence of ZnSO4 and diethylamine .


Molecular Structure Analysis

The Trimethylsilyl isobutyrate molecule contains a total of 25 bonds. There are 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond . This group consists of three methyl groups bonded to a silicon atom [−Si (CH3)3], which is in turn bonded to the rest of a molecule .


Chemical Reactions Analysis

Trimethylsilyl groups may be used as temporary protecting groups during chemical synthesis or some other chemical reactions . They are also used in derivatization of non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .


Physical And Chemical Properties Analysis

Trimethylsilyl isobutyrate is an amorphous solid, with virtually no water solubility . The water solubility of grafted silica materials is below 10e-6 g/L .

Scientific Research Applications

  • Vinyl Ether Polymerization : Trimethylsilyl triflate (TMSOTf), a related compound, was investigated as an initiator for the living polymerization of isobutyl vinyl ether (IBVE). It was found that the molecular weights of the polymers produced were higher than expected, suggesting a deviation in initiator efficiency (Cho, Feit, & Webster, 1992).

  • Reduction of Acid Chlorides : Tris(trimethylsilyl)silane, another similar compound, was used to reduce acid chlorides to their corresponding decarboxylated hydrocarbons through a free radical mechanism. This presented an alternative to the Barton's decarboxylation reaction (Ballestri, Chatgilialoglu, Cardi, & Sommazzi, 1992).

  • Organosilicon Chemistry Studies : Research on twelve trimethylsilyl compounds, including their 29Si and 13C NMR studies, was conducted. This study provided insights into the influences of substituent electronegativity on chemical shifts and coupling constants (Harris & Kimber, 1975).

  • Gas Chromatography of Fatty Acids : Trimethylsilylimidazole, a derivative, was utilized for gas chromatography of C1 through C5 fatty acids and other acids in serum and urine, demonstrating improved silylation for chromatographic analysis (Mamer & Gibbs, 1973).

  • Chemical Ionisation Mass Spectrometry : The study of trimethylsilyl derivatives of silicate anions using chemical ionisation mass spectrometry showed fewer fragment peaks compared to electron impact spectra, aiding in the analysis of these anions (Addison, 1979).

  • Reductive Alkylation of Aromatics : Trimethylsilyl substituent was used to control regiochemistry and overreduction during the metal/ammonia reduction of aromatic and polynuclear aromatic compounds (Marcinow, Clawson, & Rabideau, 1989).

Future Directions

Trimethylsilyl compounds have found multiple applications in organic synthesis as well as in polymers and material science . They are being used in the identification and evaluation of biomarkers of disease . Future research may focus on exploring more applications of Trimethylsilyl isobutyrate in various fields of chemistry and material science.

properties

IUPAC Name

trimethylsilyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-6(2)7(8)9-10(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTVTNNAFDOJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338991
Record name Trimethylsilylisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl isobutyrate

CAS RN

16883-61-7
Record name Trimethylsilylisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DY Sogah, WR Hertler, OW Webster… - Macromolecules, 1987 - ACS Publications
“Living” polymerization of methacrylates was achieved over a broad range of polymerization temperatures by using ketene silyl acetals as initiators in the presence of fluoride, bifluoride, …
Number of citations: 685 pubs.acs.org
S Kato, A Hori, M Mitsuta, T Katada, H Ishihara… - Journal of …, 1991 - Elsevier
… In the corresponding carboxylic acid triorgano group 14 metal esters, trimethylsilyl isobutyrate does not show a remarkable downfield shift. Presumably, these unusual downfield shifts …
Number of citations: 9 www.sciencedirect.com
BJ Hamill - 1976 - search.proquest.com
… It should be noted, however, that this reaction probably does not proceed through an (X-sil yl carbanion, since ethyl (X-trimethylsilyl-isobutyrate 1J5 , which has no methylene protons oc …
Number of citations: 4 search.proquest.com
V Bütün - 1999 - researchgate.net
Group transfer polymerisation has been used to prepare a series of water-soluble (co) polymers of narrow molecular weight distribution based on tertiary amine methacrylates. 2-(…
Number of citations: 5 www.researchgate.net
B Sannigrahi - 1997 - lib.unipune.ac.in
4.2 RESULTS AND DISCUSSION 84 4.2. 1 Homopolymerization of Alkyl methacrylates 85 4.2. 2 Kinetics of Alkyl methacrylate polymerization 93 4.2. 2. 1 Effect of catalyst concentration …
Number of citations: 0 lib.unipune.ac.in

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